![molecular formula C14H12N4O B2704163 3-[5-(3-methoxyphenyl)-1H-1,2,4-triazol-3-yl]pyridine CAS No. 1083201-75-5](/img/structure/B2704163.png)
3-[5-(3-methoxyphenyl)-1H-1,2,4-triazol-3-yl]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-[5-(3-methoxyphenyl)-1H-1,2,4-triazol-3-yl]pyridine” is a compound that belongs to the class of triazoles . Triazoles are heterocyclic compounds containing two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are known for their versatile biological activities and are present as a central structural component in a number of drug classes .
Synthesis Analysis
The synthesis of triazole compounds like “3-[5-(3-methoxyphenyl)-1H-1,2,4-triazol-3-yl]pyridine” often involves the condensation of suitable precursors . The mechanism typically involves an initial nucleophilic attack on a suitable substrate, forming an intermediate that undergoes further reactions .Molecular Structure Analysis
Triazole compounds, including “3-[5-(3-methoxyphenyl)-1H-1,2,4-triazol-3-yl]pyridine”, have a molecular structure that allows them to readily bind in the biological system with a variety of enzymes and receptors . This ability to bind with various biological targets contributes to their diverse biological activities .Chemical Reactions Analysis
Triazole compounds are known for their reactivity and versatility in chemical reactions . They can participate in a variety of reactions, contributing to their wide range of biological activities .Aplicaciones Científicas De Investigación
- Several medicinal compounds containing a 1,2,3-triazole core are available in the market. For instance, Rufinamide (an anticonvulsant), cefatrizine (a broad-spectrum cephalosporin antibiotic), and tazobactam (a β-lactam antibiotic) all feature this motif .
Drug Discovery and Medicinal Chemistry
Other Applications
Mecanismo De Acción
Target of Action
The primary targets of 3-[5-(3-methoxyphenyl)-1H-1,2,4-triazol-3-yl]pyridine Similar compounds have been found to interact with multiple receptors, contributing to their diverse biological and clinical applications .
Mode of Action
The exact mode of action of 3-[5-(3-methoxyphenyl)-1H-1,2,4-triazol-3-yl]pyridine It’s worth noting that similar compounds have been found to bind with high affinity to their targets, leading to various biological effects .
Biochemical Pathways
The specific biochemical pathways affected by 3-[5-(3-methoxyphenyl)-1H-1,2,4-triazol-3-yl]pyridine Similar compounds have been found to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
The molecular and cellular effects of 3-[5-(3-methoxyphenyl)-1H-1,2,4-triazol-3-yl]pyridine Similar compounds have been found to exhibit a range of biological effects, suggesting that this compound may also have diverse molecular and cellular impacts .
Safety and Hazards
While specific safety and hazard information for “3-[5-(3-methoxyphenyl)-1H-1,2,4-triazol-3-yl]pyridine” is not available, it’s important to handle all chemical substances with appropriate safety precautions. For example, pyridine, a related compound, is known to be flammable and harmful if swallowed, in contact with skin, or if inhaled .
Direcciones Futuras
Triazole compounds, including “3-[5-(3-methoxyphenyl)-1H-1,2,4-triazol-3-yl]pyridine”, continue to be a focus of research due to their diverse biological activities . Future research may focus on synthesizing new triazole derivatives, studying their biological activities, and developing them into effective therapeutic agents .
Propiedades
IUPAC Name |
3-[5-(3-methoxyphenyl)-1H-1,2,4-triazol-3-yl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O/c1-19-12-6-2-4-10(8-12)13-16-14(18-17-13)11-5-3-7-15-9-11/h2-9H,1H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQOSDXPAGALULE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC(=NN2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

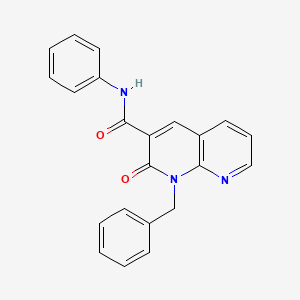
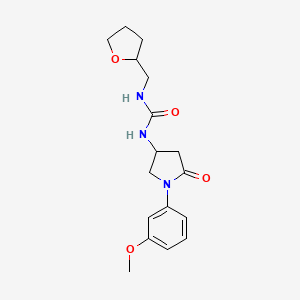
![3-benzyl-N-(2-methoxyethyl)-2-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2704085.png)

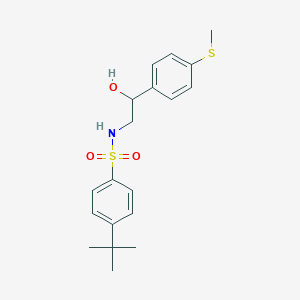
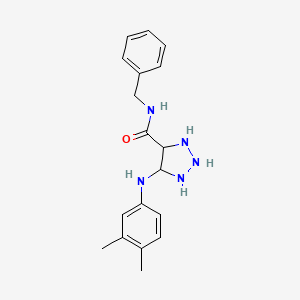
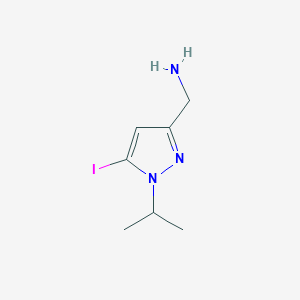
![N-ethyl-2-{2-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}-N-phenylacetamide](/img/structure/B2704094.png)
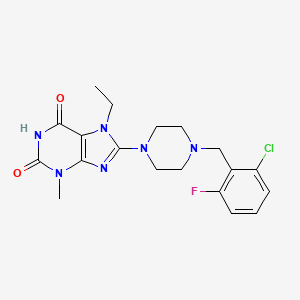
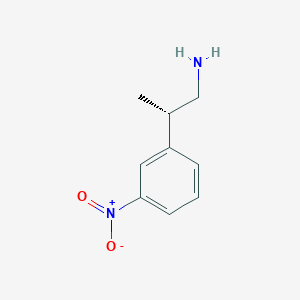
![2-[[3-(3,5-dimethylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(2-ethylphenyl)acetamide](/img/structure/B2704099.png)
![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-3-(methylsulfonyl)benzamide](/img/structure/B2704101.png)
![3-Methoxy-2-methyl-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]indazole-6-carboxamide](/img/structure/B2704102.png)
![2,4,6-trimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2704103.png)